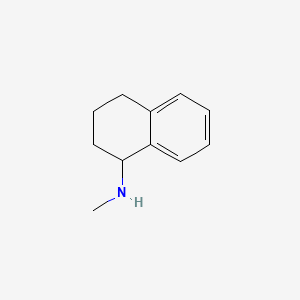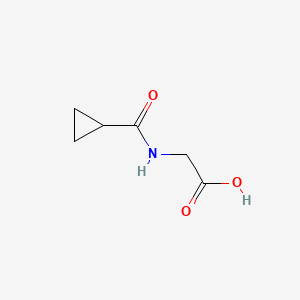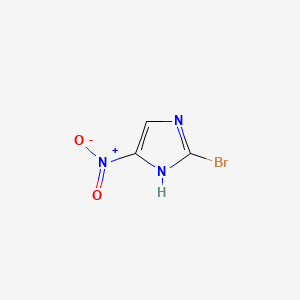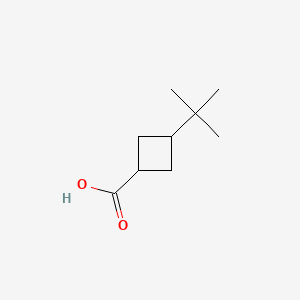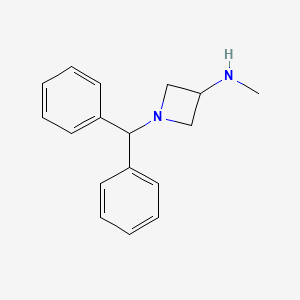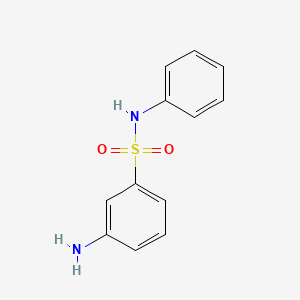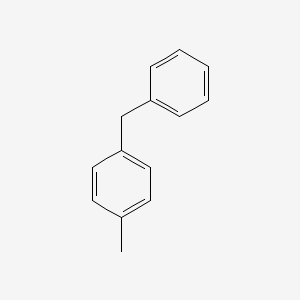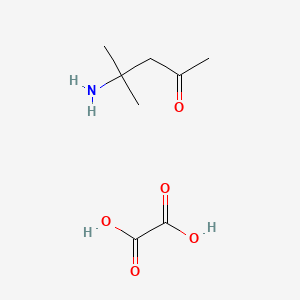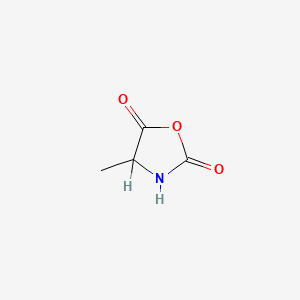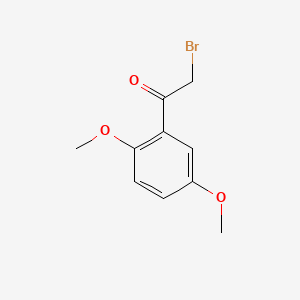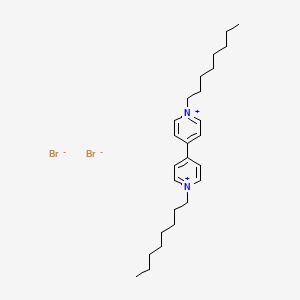
1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide is a chemical compound with the molecular formula C26H42Br2N2. It is a derivative of bipyridinium, characterized by the presence of two n-octyl groups attached to the nitrogen atoms of the bipyridinium core. This compound is known for its applications in various scientific fields, including electrochemistry and materials science.
Mecanismo De Acción
Target of Action
The primary target of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide is the ryanodine receptor . This receptor plays a crucial role in regulating the release of calcium from the sarcoplasmic reticulum, a structure found within muscle cells that stores calcium ions .
Mode of Action
1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide interacts directly with the ryanodine receptor, blocking the release of calcium from the sarcoplasmic reticulum . This interaction alters the calcium ion concentration within the muscle cells, impacting muscle contraction and relaxation processes .
Biochemical Pathways
The compound’s action on the ryanodine receptor affects the calcium signaling pathway. By blocking the release of calcium ions, it disrupts the normal sequence of events that lead to muscle contraction. The downstream effects of this disruption can include changes in muscle function and potentially muscle relaxation .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body
Result of Action
The primary result of the action of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide is the alteration of calcium ion concentrations within muscle cells . This can lead to changes in muscle function, potentially causing muscle relaxation or other alterations in muscle contractility .
Action Environment
The action, efficacy, and stability of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action may be influenced by the hydration status of the body Additionally, factors such as pH, temperature, and the presence of other ions or molecules could potentially impact the compound’s stability and efficacy
Análisis Bioquímico
Biochemical Properties
1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide plays a significant role in biochemical reactions, particularly in redox reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a redox-active electrolyte in electrochemical devices . The compound’s interactions with biomolecules often involve electron transfer processes, which are crucial for its function in biochemical assays.
Cellular Effects
The effects of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular responses. For example, it has been observed to block calcium release from the sarcoplasmic reticulum by directly interacting with the ryanodine receptor .
Molecular Mechanism
At the molecular level, 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. The compound’s ability to participate in redox reactions is central to its mechanism of action. By accepting and donating electrons, it can influence various biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism. At higher doses, it can become toxic and cause adverse effects. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically beyond a certain concentration .
Metabolic Pathways
1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its participation in redox reactions. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its function, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide typically involves the quaternization of 4,4’-bipyridine with n-octyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The general reaction scheme is as follows:
4,4’-Bipyridine+2n-Octyl Bromide→1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide
Industrial Production Methods
In industrial settings, the production of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding radical cation.
Reduction: It can be reduced to form the neutral bipyridinium species.
Substitution: The bromide ions can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ion exchange reactions are typically carried out in aqueous solutions with various anion sources.
Major Products
Oxidation: Radical cation of 1,1’-Di-n-octyl-4,4’-bipyridinium.
Reduction: Neutral bipyridinium species.
Substitution: Various bipyridinium salts depending on the anion used.
Aplicaciones Científicas De Investigación
1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide has a wide range of applications in scientific research:
Electrochemistry: Used as an electrochromic material in devices such as displays and smart windows.
Materials Science: Acts as a redox-active electrolyte in electrochemical devices, including batteries and supercapacitors.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: Investigated for its potential use in biological assays and as a probe for studying redox processes in biological systems.
Comparación Con Compuestos Similares
1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide can be compared with other bipyridinium derivatives, such as:
1,1’-Diheptyl-4,4’-bipyridinium Dibromide: Similar in structure but with heptyl groups instead of octyl groups. It is also used in electrochromic applications.
1,1’-Dioctadecyl-4,4’-bipyridinium Dibromide: Contains longer alkyl chains (octadecyl) and is used in similar applications but may exhibit different solubility and electrochemical properties.
The uniqueness of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide lies in its specific alkyl chain length, which influences its solubility, electrochemical behavior, and suitability for various applications.
Propiedades
Número CAS |
36437-30-6 |
|---|---|
Fórmula molecular |
C26H42BrN2+ |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
1-octyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C26H42N2.BrH/c1-3-5-7-9-11-13-19-27-21-15-25(16-22-27)26-17-23-28(24-18-26)20-14-12-10-8-6-4-2;/h15-18,21-24H,3-14,19-20H2,1-2H3;1H/q+2;/p-1 |
Clave InChI |
WJHIGBLMZSKZEO-UHFFFAOYSA-M |
SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCC.[Br-].[Br-] |
SMILES canónico |
CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCC.[Br-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


